molecular formula C11H15ClN4O2 B7437056 5-chloro-2-methyl-N-(morpholin-3-ylmethyl)pyrimidine-4-carboxamide

5-chloro-2-methyl-N-(morpholin-3-ylmethyl)pyrimidine-4-carboxamide

Cat. No. B7437056
M. Wt: 270.71 g/mol
InChI Key: CBKVNPUQIUMLSW-UHFFFAOYSA-N
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Description

5-chloro-2-methyl-N-(morpholin-3-ylmethyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community for its potential applications in medicinal chemistry. This compound belongs to the pyrimidine family and has a molecular formula of C12H17ClN4O2.

Mechanism of Action

The mechanism of action of 5-chloro-2-methyl-N-(morpholin-3-ylmethyl)pyrimidine-4-carboxamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-chloro-2-methyl-N-(morpholin-3-ylmethyl)pyrimidine-4-carboxamide are still being studied. However, it has been shown to have inhibitory effects on the growth of cancer cells in vitro. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-2-methyl-N-(morpholin-3-ylmethyl)pyrimidine-4-carboxamide in lab experiments is its potential as an anticancer agent. Its inhibitory effects on the growth of cancer cells make it a promising candidate for further development as a cancer treatment. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the optimal dosage and administration of this compound to minimize its toxic effects.

Future Directions

There are several future directions for the study of 5-chloro-2-methyl-N-(morpholin-3-ylmethyl)pyrimidine-4-carboxamide. One potential direction is the further development of this compound as a cancer treatment. Studies are needed to determine the optimal dosage and administration of this compound in order to maximize its anticancer effects while minimizing its toxic effects. Additionally, further studies are needed to determine the mechanism of action of this compound and its effects on other enzymes and proteins. Finally, studies are needed to determine the potential applications of this compound in other areas of medicinal chemistry.

Synthesis Methods

The synthesis of 5-chloro-2-methyl-N-(morpholin-3-ylmethyl)pyrimidine-4-carboxamide involves the reaction of 2-methyl-5-nitropyrimidine with morpholine in the presence of a reducing agent such as palladium on carbon or Raney nickel. The resulting intermediate is then reacted with chloroacetyl chloride to obtain the final product.

Scientific Research Applications

5-chloro-2-methyl-N-(morpholin-3-ylmethyl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have inhibitory effects on various enzymes and proteins, making it a promising candidate for the development of novel drugs. In particular, this compound has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

5-chloro-2-methyl-N-(morpholin-3-ylmethyl)pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O2/c1-7-14-5-9(12)10(16-7)11(17)15-4-8-6-18-3-2-13-8/h5,8,13H,2-4,6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBKVNPUQIUMLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)C(=O)NCC2COCCN2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methyl-N-(morpholin-3-ylmethyl)pyrimidine-4-carboxamide

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